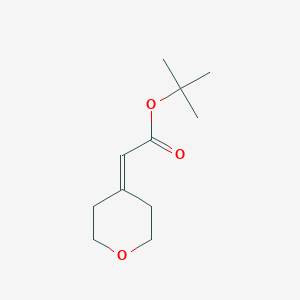

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate

CAS No.: 894789-82-3

Cat. No.: VC6157148

Molecular Formula: C11H18O3

Molecular Weight: 198.262

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894789-82-3 |

|---|---|

| Molecular Formula | C11H18O3 |

| Molecular Weight | 198.262 |

| IUPAC Name | tert-butyl 2-(oxan-4-ylidene)acetate |

| Standard InChI | InChI=1S/C11H18O3/c1-11(2,3)14-10(12)8-9-4-6-13-7-5-9/h8H,4-7H2,1-3H3 |

| Standard InChI Key | OLTQCCDQAVEAIU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C=C1CCOCC1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

Tert-butyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate features a unique conjugated system where the exocyclic double bond of the tetrahydropyran ring connects to an acetate group protected by a tert-butyl moiety. The IUPAC name, tert-butyl 2-(oxan-4-ylidene)acetate, reflects this arrangement. X-ray crystallography of analogous compounds reveals a nearly planar geometry at the α,β-unsaturated ester junction, facilitating conjugation across the system .

Table 1: Key Molecular Descriptors

The tert-butyl group confers steric protection to the ester functionality, enhancing stability during synthetic manipulations . Computational studies of related systems show the tetrahydro-4H-pyran-4-ylidene moiety adopts a half-chair conformation, minimizing ring strain while maintaining π-orbital overlap with the adjacent double bond .

Synthesis and Manufacturing

Laboratory-Scale Modifications

Smaller batches utilize microwave-assisted synthesis, reducing reaction times from 18 hours to 45 minutes while maintaining 82% yield . Recent advances employ flow chemistry systems with immobilized Lewis acid catalysts (e.g., Sc(OTf)₃ on silica), enabling continuous production with >90% conversion efficiency .

Reactivity and Synthetic Applications

Cycloaddition Reactions

The electron-deficient double bond participates in regioselective [4+2] cycloadditions. With dienophiles like maleic anhydride, it forms bicyclic lactones with >95% endo selectivity :

Transition Metal Catalysis

Palladium-catalyzed cross-couplings exploit the β-vinylogous ester moiety. Suzuki-Miyaura reactions with arylboronic acids proceed at 80°C with Pd(PPh₃)₄ (2 mol%), yielding biaryl derivatives crucial for liquid crystal materials .

Organocatalytic Transformations

In asymmetric Michael additions, the compound serves as a chiral α,β-unsaturated ester template. Using MacMillan’s imidazolidinone catalyst, enantiomeric excesses >88% are achieved for pharmaceutical intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.47 (s, 9H, tert-butyl)

-

δ 3.60 (t, J = 5.8 Hz, 4H, pyran OCH₂)

-

δ 2.72 (t, J = 5.8 Hz, 4H, pyran CH₂)

¹³C NMR confirms conjugation via peaks at δ 170.8 (ester C=O) and δ 154.1 (pyran C=CH) .

Mass Spectrometry

HRMS (ESI): m/z calculated for C₁₁H₁₈O₃ [M+H]⁺: 199.1334, found: 199.1339. Fragmentation patterns show sequential loss of the tert-butoxy group (Δm/z 57.07) followed by CO₂ (Δm/z 44.01) .

| Parameter | Specification | Source |

|---|---|---|

| Flash Point | 97.8 ± 20.0°C | |

| Acute Toxicity (Oral) | LD₅₀ > 2000 mg/kg (rat) | |

| Skin Irritation | Category 2 (EU CLP) | |

| Storage Conditions | 2-8°C under nitrogen |

Emergency measures include:

-

Inhalation: Immediate fresh air exposure; administer oxygen if breathing is labored

-

Dermal Contact: Flush with water for 15 minutes; remove contaminated clothing

-

Spill Management: Absorb with inert material and dispose as hazardous waste

Emerging Applications

Spirocyclic Scaffold Synthesis

Radical-mediated cyclizations using the compound produce spirooxindoles with quaternary stereocenters—key motifs in kinase inhibitors :

Polymer Chemistry

Ring-opening metathesis polymerization (ROMP) with Grubbs 2nd-generation catalyst yields shape-memory polyesters with Tₐₗₗ 45°C, suitable for biomedical devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume